molecular formula C15H21FN2O3S B5333779 N-(4-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide

N-(4-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide

Cat. No.: B5333779
M. Wt: 328.4 g/mol
InChI Key: ZOODZFUGIBOFMY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a fluorophenyl group and a piperidine ring in its structure suggests potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This might include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential as an antibacterial or antiviral agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidine ring could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide
  • N-(4-bromophenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide

Uniqueness

The presence of the fluorophenyl group in N-(4-fluorophenyl)-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]methanesulfonamide may confer unique properties, such as increased metabolic stability and enhanced binding interactions, compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-12(15(19)17-10-4-3-5-11-17)18(22(2,20)21)14-8-6-13(16)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOODZFUGIBOFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)N(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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